molecular formula C19H27N5O4 B1207546 阿伐唑嗪 CAS No. 81403-80-7

阿伐唑嗪

货号: B1207546
CAS 编号: 81403-80-7
分子量: 389.4 g/mol
InChI 键: WNMJYKCGWZFFKR-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Alfuzosin is a medication belonging to the class of alpha-1 adrenergic receptor antagonists. It is primarily used to treat benign prostatic hyperplasia, a condition characterized by an enlarged prostate gland that can cause urinary difficulties. By relaxing the muscles in the prostate and bladder neck, alfuzosin helps improve urine flow and reduce symptoms associated with benign prostatic hyperplasia .

科学研究应用

阿夫唑嗪在科学研究中有多种应用,特别是在医药和药理学领域。它广泛用于治疗良性前列腺增生和下尿路症状。研究表明,阿夫唑嗪能有效改善尿流并减轻与良性前列腺增生相关的症状。 此外,它已被研究用于治疗输尿管结石的排石治疗,在提高无石率和缩短结石排出时间方面显示出可喜的结果 .

作用机制

阿夫唑嗪通过选择性抑制下尿路中的α-1肾上腺素受体起作用。这些受体在前列腺、前列腺包膜、前列腺尿道和膀胱颈部含量丰富。通过阻断这些受体,阿夫唑嗪会导致这些区域的平滑肌放松,从而改善尿流并减轻良性前列腺增生的症状。 此外,阿夫唑嗪还减弱了儿茶酚胺的血管收缩作用,从而导致外周血管扩张 .

安全和危害

Alfuzosin lowers blood pressure and may cause dizziness or fainting, especially if you take heart or blood pressure medications. Avoid driving or hazardous activity until you know how Alfuzosin will affect you. Call your doctor at once if you feel light-headed feeling, like you might pass out . Alfuzosin is not indicated for use in the pediatric population. Safety and efficacy have not been established .

未来方向

Alfuzosin is an effective drug for the treatment of LUTS/BPH, with a lower rate of sexual disorders compared with other alpha-blockers. Alfuzosin is also safe with low adverse events in case of concomitant antihypertensive therapy and in patients with cardiovascular morbidity. Safety and efficacy of alfuzosin have been reported also in case of combination therapy with antimuscarinic agents and PDE5i .

生化分析

Biochemical Properties

Alfuzosin plays a significant role in biochemical reactions by selectively inhibiting alpha-1 adrenergic receptors in the lower urinary tract. This inhibition leads to the relaxation of smooth muscles in the bladder neck and prostate. Alfuzosin interacts with various biomolecules, including alpha-1 adrenergic receptors, which are G protein-coupled receptors. The binding of alfuzosin to these receptors inhibits the action of catecholamines like epinephrine and norepinephrine, leading to muscle relaxation and improved urine flow .

Cellular Effects

Alfuzosin affects various types of cells, particularly smooth muscle cells in the prostate and bladder neck. By relaxing these muscles, alfuzosin improves urinary flow and reduces symptoms of BPH. It influences cell signaling pathways by blocking alpha-1 adrenergic receptors, which are involved in the contraction of smooth muscles. This blockade results in decreased intracellular calcium levels, leading to muscle relaxation. Alfuzosin also affects gene expression by modulating the activity of transcription factors involved in smooth muscle contraction .

Molecular Mechanism

The mechanism of action of alfuzosin involves its binding to alpha-1 adrenergic receptors, which are G protein-coupled receptors. Upon binding, alfuzosin inhibits the action of catecholamines, leading to the relaxation of smooth muscles in the prostate and bladder neck. This inhibition reduces the vasoconstrictor effect of catecholamines, leading to peripheral vasodilation and improved urine flow. Alfuzosin also affects enzyme activity by inhibiting the action of enzymes involved in smooth muscle contraction .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of alfuzosin have been observed to change over time. Alfuzosin is stable under normal laboratory conditions and does not degrade rapidly. Long-term studies have shown that alfuzosin maintains its efficacy in improving urinary flow and reducing symptoms of BPH over extended periods. Prolonged use of alfuzosin may lead to adaptive changes in cellular function, such as receptor desensitization, which could reduce its effectiveness over time .

Dosage Effects in Animal Models

In animal models, the effects of alfuzosin vary with different dosages. At low doses, alfuzosin effectively relaxes smooth muscles and improves urinary flow without causing significant adverse effects. At higher doses, alfuzosin may cause toxic effects, such as hypotension and dizziness, due to its vasodilatory action. Threshold effects have been observed, where a minimum effective dose is required to achieve the desired therapeutic effects without causing adverse reactions .

Metabolic Pathways

Alfuzosin is metabolized primarily in the liver through three metabolic pathways: oxidation, O-demethylation, and N-dealkylation. The main hepatic cytochrome enzyme responsible for its metabolism is CYP3A4. Metabolites of alfuzosin are not pharmacologically active, and the drug is excreted mainly through the urine. Alfuzosin’s metabolism does not significantly affect metabolic flux or metabolite levels in the body .

Transport and Distribution

Alfuzosin is transported and distributed within cells and tissues through passive diffusion. It exhibits a selective concentration in the prostate compared to plasma, which enhances its therapeutic effects in treating BPH. Alfuzosin interacts with transporters and binding proteins that facilitate its distribution to target tissues. Its localization in the prostate and bladder neck is crucial for its efficacy in improving urinary flow .

Subcellular Localization

Alfuzosin is primarily localized in the smooth muscle cells of the prostate and bladder neck. It does not undergo significant post-translational modifications or targeting signals that direct it to specific compartments or organelles. The subcellular localization of alfuzosin is essential for its activity in relaxing smooth muscles and improving urinary flow. Its presence in the target tissues ensures its effectiveness in treating BPH .

准备方法

合成路线和反应条件

阿夫唑嗪的合成涉及多个步骤。一种常见的方法是从丁香醛的硝化开始,生成6-硝基丁香醛。然后将该化合物氧化形成相应的酸,随后使用亚硫酰氯卤化。所得产物与氨进行酰胺化反应,生成4,5-二甲氧基-2-硝基苯甲酰胺。然后将硝基还原形成2-氨基-4,5-二甲氧基苯甲酰胺,该化合物与尿素反应生成6,7-二甲氧基喹唑啉-2,4-二酮。 最后,通过一系列涉及N-甲基丙烷-1,3-二胺和四氢-2-呋喃甲酸的反应,将该化合物转化为阿夫唑嗪 .

工业生产方法

在工业环境中,阿夫唑嗪盐酸盐通常通过使N-甲基-N'-四氢呋喃基丙二胺与三甲基氰基硅烷在氧化剂的存在下反应来制备,以获得中间体。 然后对该中间体进行进一步处理以生成阿夫唑嗪盐酸盐 .

化学反应分析

反应类型

阿夫唑嗪会发生各种化学反应,包括:

    氧化: 其合成的初始步骤涉及丁香醛氧化为相应的酸。

    还原: 4,5-二甲氧基-2-硝基苯甲酰胺中的硝基被还原形成2-氨基-4,5-二甲氧基苯甲酰胺。

    取代: 用亚硫酰氯对酸进行卤化,以及随后与氨进行酰胺化反应是其合成中的关键取代反应。

常用试剂和条件

    氧化剂: 用于丁香醛的氧化。

    还原剂: 用于硝基的还原。

    亚硫酰氯: 用于卤化。

    氨: 用于酰胺化。

形成的主要产物

在阿夫唑嗪的合成过程中形成的主要产物包括6-硝基丁香醛,4,5-二甲氧基-2-硝基苯甲酰胺,2-氨基-4,5-二甲氧基苯甲酰胺和6,7-二甲氧基喹唑啉-2,4-二酮 .

相似化合物的比较

阿夫唑嗪经常与其他用于治疗良性前列腺增生的α-1肾上腺素受体拮抗剂进行比较,例如坦索罗辛、多沙唑嗪和特拉唑嗪。虽然所有这些化合物的作用机制都是放松前列腺和膀胱颈部的平滑肌,但阿夫唑嗪的独特之处在于它具有较高的泌尿选择性和较低的性副作用发生率,与较早的α-阻滞剂相比。 其他类似化合物包括非那雄胺和度他雄胺,它们是5-α还原酶抑制剂,通过减小前列腺尺寸来治疗良性前列腺增生 .

属性

IUPAC Name

N-[3-[(4-amino-6,7-dimethoxyquinazolin-2-yl)-methylamino]propyl]oxolane-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H27N5O4/c1-24(8-5-7-21-18(25)14-6-4-9-28-14)19-22-13-11-16(27-3)15(26-2)10-12(13)17(20)23-19/h10-11,14H,4-9H2,1-3H3,(H,21,25)(H2,20,22,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WNMJYKCGWZFFKR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CCCNC(=O)C1CCCO1)C2=NC3=CC(=C(C=C3C(=N2)N)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H27N5O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

81403-68-1 (hydrochloride)
Record name Alfuzosin [INN:BAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0081403807
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID6048549
Record name Alfuzosin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID6048549
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

389.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Alfuzosin
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0014490
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Solubility

In water, 92 mg/L at 25 °C /Estimated/, 2.82e-01 g/L
Record name ALFUZOSIN
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7290
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name Alfuzosin
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0014490
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Vapor Pressure

4.56X10-13 mm Hg at 25 °C /Estimated/
Record name ALFUZOSIN
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7290
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Mechanism of Action

Alpha(1)-adrenoreceptors are found in the prostate, bladder base, bladder neck, prostatic capsule, and prostatic urethra; their activation may lead to contraction of smooth muscle and urinary symptoms in patients with BPH. Alfuzosin selectively binds to and inhibits alpha(1)-adrenergic receptors in the lower urinary tract. This leads to the relaxation of smooth muscle in both the prostate and bladder neck, resulting in the improvement in urine flow and a reduction of urinary symptoms., Alfuzosin hydrochloride, a quinazoline-derivative alpha1-adrenergic blocking agent, is structurally and pharmacologically related to prazosin. Alfuzosin is a non-subtype-specific alpha1-adrenergic blocking agent that exhibits selectivity for alpha1-adrenergic receptors in the lower urinary tract (e.g., bladder base, bladder neck, prostate, prostatic capsule, prostatic urethra). Blockade of these adrenoreceptors can cause relaxation of smooth muscle in the bladder neck and prostate, resulting in improvement in urine flow and a reduction in symptoms of benign prostatic hyperplasia (BPH).
Record name Alfuzosin
Source DrugBank
URL https://www.drugbank.ca/drugs/DB00346
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name ALFUZOSIN
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7290
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

CAS No.

81403-80-7
Record name Alfuzosin
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=81403-80-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Alfuzosin [INN:BAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0081403807
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Alfuzosin
Source DrugBank
URL https://www.drugbank.ca/drugs/DB00346
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name 81403-80-7
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=760065
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Alfuzosin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID6048549
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-[3-[(4-amino-6,7-dimethoxyquinazolin-2-yl)-methylamino]propyl]oxolane-2-carboxamide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.108.671
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name ALFUZOSIN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/90347YTW5F
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name ALFUZOSIN
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7290
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name Alfuzosin
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0014490
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Alfuzosin
Reactant of Route 2
Reactant of Route 2
Alfuzosin
Reactant of Route 3
Reactant of Route 3
Alfuzosin
Reactant of Route 4
Reactant of Route 4
Alfuzosin
Reactant of Route 5
Alfuzosin
Reactant of Route 6
Reactant of Route 6
Alfuzosin

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。